molecular formula C4H8O4 B3049795 3-Formyloxy-propane-1,2-diol CAS No. 2203-62-5

3-Formyloxy-propane-1,2-diol

Cat. No. B3049795
CAS RN: 2203-62-5
M. Wt: 120.1 g/mol
InChI Key: BVDRUCCQKHGCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyloxy-propane-1,2-diol , also known as propylene glycol formate , is a chemical compound with the molecular formula C3H6O4 . It is a colorless liquid with a faintly sweet taste and nearly odorless characteristics. The compound contains two alcohol groups, classifying it as a diol. Propylene glycol formate is miscible with various solvents, including water, acetone, and chloroform. It finds applications in the manufacture of unsaturated polyester resin, antifreeze, biofuels, and nonionic detergents .


Synthesis Analysis

The synthesis of 3-Formyloxy-propane-1,2-diol involves various methods. One approach is through the reaction of an alkene with peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA). This process yields an oxacyclopropane ring, also known as an epoxide ring. The mechanism includes a concerted reaction with a four-part, circular transition state. The resulting compound can be further opened to form anti vicinal diols .

Another method involves the substitution of both ends of linear α,ω-hydroxyl polydimethylsiloxanes (PDMS) with glycidol, resulting in bis (propane-1,2-diol)-terminated PDMS (G-PDMS-G). This modification enhances the hydrophilicity and reactivity of PDMS .


Molecular Structure Analysis

The molecular structure of 3-Formyloxy-propane-1,2-diol consists of a propane backbone with a formyloxy group (CHO) attached to one of the carbon atoms. The compound’s chiral nature distinguishes it from its isomer, propane-1,3-diol .


Chemical Reactions Analysis

  • Hydroxylation : The compound can undergo hydroxylation reactions, leading to the formation of vicinal diols (1,2-diols) .

Physical And Chemical Properties Analysis

  • Viscosity : 0.042 Pa·s

Future Directions

: Biotechnology for Biofuels : Journal of AOAC International : MDPI Materials : MDPI Molecules

properties

IUPAC Name

2,3-dihydroxypropyl formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-4(7)2-8-3-6/h3-5,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDRUCCQKHGCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308209
Record name 1,2,3-Propanetriol, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyloxy-propane-1,2-diol

CAS RN

2203-62-5
Record name 1,2,3-Propanetriol, 1-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2203-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1-formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriol, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetriol, 1-formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1-FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV8Z97GZ2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyloxy-propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-Formyloxy-propane-1,2-diol
Reactant of Route 3
Reactant of Route 3
3-Formyloxy-propane-1,2-diol
Reactant of Route 4
Reactant of Route 4
3-Formyloxy-propane-1,2-diol
Reactant of Route 5
Reactant of Route 5
3-Formyloxy-propane-1,2-diol
Reactant of Route 6
Reactant of Route 6
3-Formyloxy-propane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.